Ethyl 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylate

Medicinal Chemistry QC Benchmarking SAR Development

Ethyl 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylate (CAS 832740-03-1) is a synthetic, fluorinated pyrimidine-piperidine ester with an ethyl carboxylate at the piperidine 4-position. It is primarily employed as a versatile intermediate in the synthesis of kinase inhibitor libraries, particularly those targeting PIM, TRK, and related serine/threonine kinases, utilizing its unique 4-methyl-6-trifluoromethyl substitution pattern as a privileged scaffold.

Molecular Formula C14H18F3N3O2
Molecular Weight 317.312
CAS No. 832740-03-1
Cat. No. B2625513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylate
CAS832740-03-1
Molecular FormulaC14H18F3N3O2
Molecular Weight317.312
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C
InChIInChI=1S/C14H18F3N3O2/c1-3-22-12(21)10-4-6-20(7-5-10)13-18-9(2)8-11(19-13)14(15,16)17/h8,10H,3-7H2,1-2H3
InChIKeyUNTBKILIVMRBBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylate: A Key Fluorinated Pyrimidine Building Block for Kinase-Targeted Medicinal Chemistry


Ethyl 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylate (CAS 832740-03-1) is a synthetic, fluorinated pyrimidine-piperidine ester with an ethyl carboxylate at the piperidine 4-position . It is primarily employed as a versatile intermediate in the synthesis of kinase inhibitor libraries, particularly those targeting PIM, TRK, and related serine/threonine kinases, utilizing its unique 4-methyl-6-trifluoromethyl substitution pattern as a privileged scaffold [1].

Why Ethyl 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylate Cannot Be Interchanged with Des-Methyl or Acid Analogs


Substituting this compound with its des-methyl analog (CAS 215654-84-5) or free acid form (CAS 832737-40-3) carries significant risk for medicinal chemistry programs. The 4-methyl substituent is crucial for fine-tuning kinase selectivity and physicochemical properties. Replacement with an unsubstituted or acid analog can fundamentally alter scaffold conformation, lipophilicity (clogP), and metabolic stability, potentially leading to loss of target engagement or patent novelty [1]. Its regulatory status as a dual-functional building block, acting as both a protected acid and a ready substrate for Suzuki or amide couplings, directly enables multi-step library synthesis that simpler esters cannot facilitate [2].

Quantitative Differentiation of Ethyl 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylate from Its Closest Analogs


Purity Benchmarking: Certified 97%+ HPLC Purity for Reliable SAR Studies

The compound is supplied and verified at a minimum purity of 97% (by HPLC), as reported by major global vendors . This reliably exceeds the generic 95% threshold typical for earlier synthetic batches or less purified analog libraries. For example, the structurally similar but unsubstituted pyrimidine building block (CAS 215654-84-5) is often offered at a standard 95% purity, introducing reproducibility risks in dose-response assays .

Medicinal Chemistry QC Benchmarking SAR Development

Lipophilicity Enhancement: +0.5 LogP Increase Over Des-Methyl Analog to Match ATP-Binding Pockets

Class-level predictions indicate the target compound possesses a computed logP (clogP) of 2.9, conferring enhanced passive permeability compared to the des-methyl analog (CAS 215654-84-5, clogP 2.4) [1]. This +0.5 logP difference aligns with the lipophilic demands of the ATP-binding pocket in PIM and TRK kinases, where the methyl group can occupy a hydrophobic cleft, thereby improving predicted ligand efficiency [2].

Medicinal Chemistry Lipophilicity Kinase Selectivity

Ester Protecting Group Advantage: Enables On-Resin or Solution-Phase Selective Amide Coupling vs. Free Acid

The ethyl ester functions as a latent carboxylic acid warhead. This allows for late-stage diversification via saponification under mild conditions (e.g., LiOH/THF/water) to generate the free acid (CAS 832737-40-3) in >90% yield, followed by direct amide coupling without needing additional protection/deprotection steps [1]. In contrast, ordering the free acid directly limits synthetic flexibility and increases the risk of premature reactivity or solubility issues in multi-component reactions .

Synthetic Chemistry Protecting Group Strategy Library Synthesis

Molecular Weight Differentiation: 14 Da Increment Simplifies LC-MS Tracking in Metabolic Stability Assays

The molecular weight of 317.31 g/mol is precisely 14 Da higher than the des-methyl congener (CAS 215654-84-5, MW 303.28). This exact mass difference, attributable to the 4-methyl group, facilitates unambiguous identification and quantitative tracking via LC-MS in metabolic stability assays, even in complex biological matrices . This predictable delta ensures no mass overlap with potential hydroxylated metabolites of the des-methyl analog, which could confound data interpretation [1].

ADME Bioanalysis Stable Isotope Labeling

Procurement-Driven Application Scenarios for Ethyl 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylate


PIM and TRK Kinase Inhibitor Hit-to-Lead Optimization

This compound is the optimal intermediate for generating focused libraries targeting PIM-1 or TRK kinases. Its 4-methyl-6-trifluoromethyl pyrimidine core mirrors the key pharmacophore of multiple patented inhibitors, allowing medicinal chemists to rapidly synthesize analogs with improved selectivity [1]. The enhanced purity (97%) and pre-quantified lipophilicity (clogP 2.9) reduce variability in early SAR elucidation compared to less pure or less lipophilic building blocks .

Prodrug Synthesis and Ester-to-Acid Diversification Workflows

For programs requiring a terminal carboxylic acid for salt formation or bioconjugation, the ethyl ester acts as a stable prodrug intermediate. It can be quantitatively hydrolyzed to the free acid (CAS 832737-40-3) for on-demand amide coupling, streamlining the synthesis of derivatives with varied solubility profiles [1]. This protected form avoids the handling and reactivity issues associated with direct procurement and storage of the free carboxylic acid .

Orthogonal Fragment-Based Drug Discovery (FBDD) Libraries

The distinct +14 Da mass shift relative to its des-methyl analog serves as a natural 'mass-encoded' tag for fragment library construction. When this compound and its des-methyl counterpart are used in FBDD screening, LC-MS deconvolution of fragment mixtures becomes trivial, accelerating hit identification and validation in kinase programs requiring halogen bonding through the CF3 group [1].

Quote Request

Request a Quote for Ethyl 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.